molecular formula C13H8F2O2 B1440381 4-(2-Fluorophenyl)-3-fluorobenzoic acid CAS No. 1192548-50-7

4-(2-Fluorophenyl)-3-fluorobenzoic acid

Cat. No.: B1440381
CAS No.: 1192548-50-7
M. Wt: 234.2 g/mol
InChI Key: JHYCFVHKUCPYKB-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids This compound is characterized by the presence of two fluorine atoms attached to a benzene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of benzoic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a fluorinated boronic acid is coupled with a halogenated benzoic acid derivative .

Industrial Production Methods

In an industrial setting, the production of 4-(2-Fluorophenyl)-3-fluorobenzoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds.

Scientific Research Applications

4-(2-Fluorophenyl)-3-fluorobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This can lead to the modulation of biological pathways and the exertion of specific effects, such as inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: A simpler fluorinated aromatic carboxylic acid with only one fluorine atom.

    2,4-Difluorobenzoic acid: A compound with two fluorine atoms at different positions on the benzene ring.

    3,5-Difluorobenzoic acid: Another difluorinated benzoic acid with fluorine atoms at the 3 and 5 positions.

Uniqueness

4-(2-Fluorophenyl)-3-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms in close proximity can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-fluoro-4-(2-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYCFVHKUCPYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673362
Record name 2,2'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192548-50-7
Record name 2,2'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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